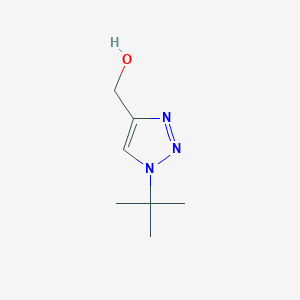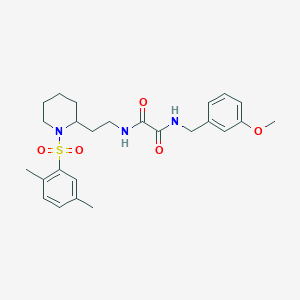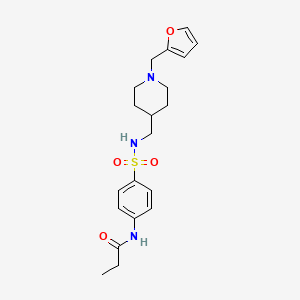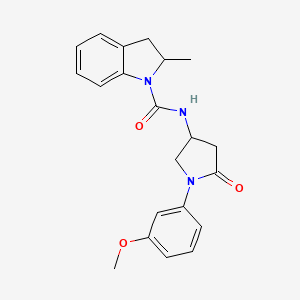
(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol: is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.2 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science . This compound is particularly noted for its stability and reactivity, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions . The reaction can be carried out in various solvents, including water and organic solvents, and typically proceeds at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol can be scaled up by optimizing the reaction conditions to ensure high yield and purity . This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes . Additionally, the use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the desired product in high quality .
Analyse Des Réactions Chimiques
Types of Reactions: (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of halides, amines, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol is widely used as a building block in organic synthesis . Its stability and reactivity make it an ideal intermediate for the synthesis of more complex molecules .
Biology: In biological research, this compound is used in the development of bioorthogonal chemistry techniques, which allow for the labeling and tracking of biomolecules in living systems without interfering with their natural functions .
Medicine: The triazole moiety is a common feature in many pharmaceutical compounds due to its ability to interact with biological targets . This compound is used in the synthesis of potential drug candidates for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it valuable in the development of new materials with specific functionalities .
Mécanisme D'action
The mechanism of action of (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity . This compound can also act as a ligand in coordination chemistry, forming complexes with metal ions that exhibit unique properties .
Comparaison Avec Des Composés Similaires
- (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanol
- (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol
- (1-ethyl-1H-1,2,3-triazol-4-yl)methanol
Uniqueness: Compared to these similar compounds, (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the tert-butyl group, which imparts greater steric hindrance and stability . This makes it particularly useful in applications where stability and resistance to degradation are important .
Propriétés
IUPAC Name |
(1-tert-butyltriazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4,11H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETGYXFSSXEWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE](/img/structure/B2890390.png)

![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)




![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)
![N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2890404.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide](/img/structure/B2890408.png)
![4-Phenyl-1-prop-2-enoyl-N-[(2,4,6-trimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2890409.png)

![Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2890413.png)
